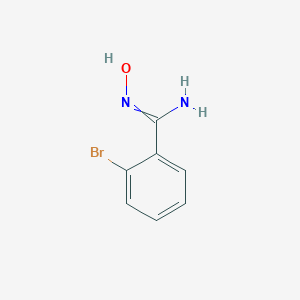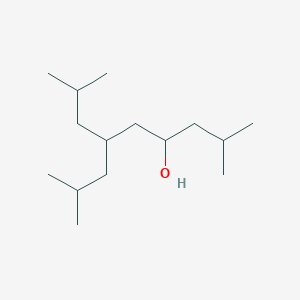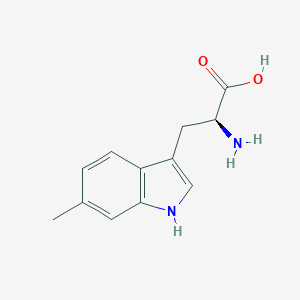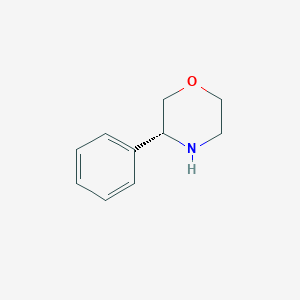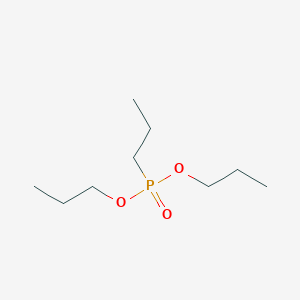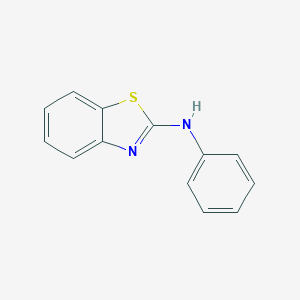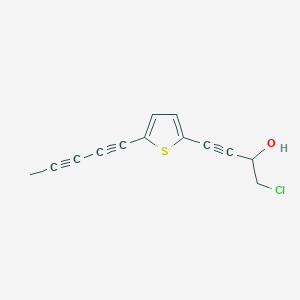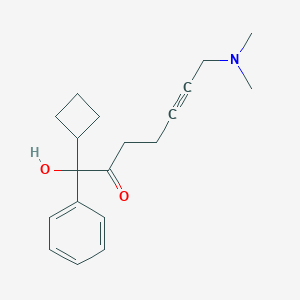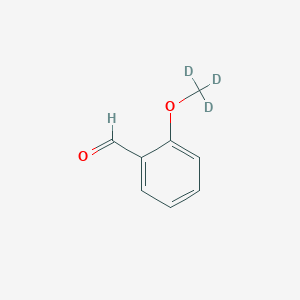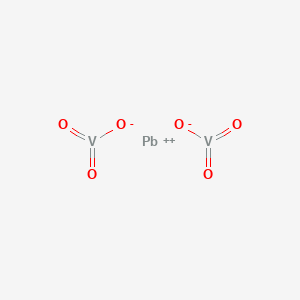
Lead divanadium hexaoxide
Übersicht
Beschreibung
Lead divanadium hexaoxide, also known as lead vanadate, is a compound with the molecular formula O6PbV2 . It is a yellow powder that is insoluble in water .
Synthesis Analysis
Lead vanadate nanoparticles have been synthesized using various methods such as chemical synthesis, calcination, sol-gel pyrolysis, anodic oxidation, solvothermal method, thermal decomposition, chemical deposition, laser ablation, and green methods . One study reported the chemical synthesis of lead oxide nanoparticles using Lead (II) acetate as a precursor .
Physical And Chemical Properties Analysis
Lead divanadium hexaoxide is a yellow powder that is insoluble in water . It reacts with HNO3 . More detailed physical and chemical properties are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Mineral Processing and Metallurgical Treatment
Specific Scientific Field
Mineral Processing and Metallurgy
Summary of the Application
Lead vanadate ores are considered as a potential source of vanadium . Due to its chemical properties, vanadium is vital for applications in the upcoming renewable energy revolution as well as usage in special alloys .
Methods of Application or Experimental Procedures
The processing of lead vanadate ores includes density sorting and flotation to recover concentrates as well as pyro- and hydrometallurgical treatment to produce vanadium oxide .
Production of Vanadium Concentrate
Specific Scientific Field
Summary of the Application
The processing of a lead vanadate ore, mainly containing vanadinite and descloizite, was investigated for the production of vanadium concentrate .
Methods of Application or Experimental Procedures
Based on ore characterizations and preliminary beneficiation tests, a flowsheet was developed to design a small-scale processing plant, including comminution, dewatering and gravity separation .
Results or Outcomes
Preliminary laboratory tests and samples from the small-scale processing plant show promising results for the recovery of vanadium in a lead vanadate concentrate with a grade of 12 to 16% V2O5 and a recovery of 68 to 75% .
Iodine Trapping in Nuclear Facilities
Specific Scientific Field
Summary of the Application
New lead-vanadate based sorbents were synthesized with the aim to entrap and confine gaseous iodine in off-gas streams coming from reprocessing facilities of spent nuclear fuel .
Methods of Application or Experimental Procedures
Their synthesis relies on the shaping of a lead-vanadate, lead sulfide and alginic acid mix as millimetric beads .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Synthesis of Novel Types of Nanostructured Material
Specific Scientific Field
Summary of the Application
Due to its electrochemical and catalytic properties, vanadium is part of current research developments in the synthesis of novel types of nanostructured material .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
Energy-Efficient Smart Windows
Specific Scientific Field
Summary of the Application
Vanadium is used in the production of innovative materials for energy-efficient smart windows .
Results or Outcomes
Water-Splitting Catalysts
Specific Scientific Field
Summary of the Application
Vanadium is used in the production of water-splitting catalysts .
Safety And Hazards
Lead is a potent poison and is harmful even in very small amounts . Chronic exposure to lead can cause a wide range of effects including haematological effects, neurological disturbances, gastrointestinal disorders, and kidney dysfunction . The permissible exposure limit (PEL) of lead is 50 micrograms per cubic meter of air, as averaged over an 8-hour period .
Zukünftige Richtungen
While specific future directions for lead divanadium hexaoxide are not mentioned in the available resources, research into the toxic effects of lead continues and the last decade has been particularly fruitful in providing new information on the manifold influences of this metal . The development of low-cost adsorbents for mass-scale applications is highlighted as a potential future direction .
Eigenschaften
IUPAC Name |
lead(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLITDAVSILTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbV2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid, insoluble in water; [Merck Index] | |
| Record name | Lead vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead vanadate(V) | |
CAS RN |
10099-79-3 | |
| Record name | Lead vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead vanadium oxide (PbV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



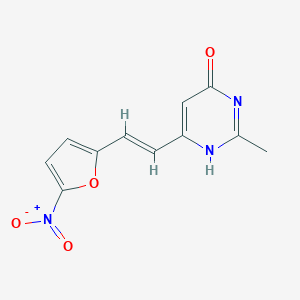

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
